1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a cyclization reaction with an aniline derivative under acidic or basic conditions to form the quinoline ring.
Introduction of Fluorine and Methyl Groups:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the quinoline ring to tetrahydroquinoline derivatives.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity, while the pyrazoloquinoline core can modulate biological activity through various pathways, including inhibition of kinases or modulation of G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds:
1-(3-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the trifluoromethyl group, which may reduce its metabolic stability.
1-(3-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline: Substitution of fluorine with chlorine can alter its biological activity and pharmacokinetic properties.
1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-methyl-1H-pyrazolo[4,3-c]quinoline: Replacement of the trifluoromethyl group with a methyl group can significantly change its interaction with biological targets.
Uniqueness: 1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its metabolic stability, bioavailability, and binding affinity to biological targets. These properties make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N3/c1-14-5-7-15(8-6-14)22-20-13-29-21-11-16(24(26,27)28)9-10-19(21)23(20)31(30-22)18-4-2-3-17(25)12-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYJJPPVEFBHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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